molecular formula C52H38N4O8 B2509579 Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester CAS No. 22112-83-0

Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester

Cat. No.: B2509579
CAS No.: 22112-83-0
M. Wt: 846.896
InChI Key: NVCZKUSRWBBGAH-PJEPRTEXSA-N
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Description

Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester is a type of porphyrin that has been used in various scientific studies . It has been used in the development of DNA methylation sensors, which are an emerging branch in the discipline of sensors . These sensors aim to determine the amount of 5-methylcytosine (5mC) in a continuous nucleotide sequence .


Synthesis Analysis

Novel meso-tetra(4-carboxyphenyl)porphyrin tetramethyl ester metal derivatives have been synthesized and characterized . These derivatives were interacted with graphene quantum dots (GDQs), and spectroscopic evidence showed that the resultant conjugates were stable due to the strong π–π stacking interaction between the GQDs and the porphyrins .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its interaction with other compounds. For instance, when interacted with graphene quantum dots (GDQs), the resultant conjugates were found to be stable due to the strong π–π stacking interaction between the GQDs and the porphyrins .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its interactions with other compounds. For example, it has been found to interact with graphene quantum dots (GDQs) to form stable conjugates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its stability when interacted with other compounds such as graphene quantum dots (GDQs) .

Scientific Research Applications

Photodynamic Effects on DNA

  • Meso-tetra(4-carboxyphenyl)porphine (a related compound) has been studied for its photoinducing effects on DNA. It was found that under neutral conditions, this compound can cause single- and double-strand breaks in DNA, with singlet oxygen playing a significant role in this process. These findings suggest potential risks of photodynamic carcinogenesis in therapies involving porphyrin photosensitizers (Fiel et al., 1981).

Glucose Sensing

  • Meso-tetra(4-carboxyphenyl)porphine has been used in the development of an optical solid-state glucose sensor. This compound binds reversibly to immobilized glucose oxidase, and its absorbance peak changes in the presence of glucose, indicating potential applications in glucose monitoring (White & Harmon, 2002).

Interaction with Biological Membranes

  • Comparative studies have been conducted on the interaction of meso-tetra(4-carboxyphenyl)porphine with model biological membranes. The results provide insights into the different types of partitioning behavior of this compound under various pH conditions, which is critical in selecting light-sensitizing agents for photodynamic therapy in cancer treatment (Matos et al., 2015).

Magnetic Nano-carriers

  • The conjugation of meso-tetra(4-carboxyphenyl)porphine with superparamagnetic iron oxide nanoparticles has been explored. This research is significant for the development of magnetic nano-carriers with potential applications in targeted drug delivery and diagnostic imaging (Garlyyev et al., 2011).

Hydrogen Evolution System

  • Metalloporphyrins, including meso-tetra(4-carboxyphenyl)porphine, have been used in the study of photoinduced hydrogen evolution systems. This research investigates the role of these compounds as electron carriers and photosensitizers, contributing to advancements in renewable energy technologies (Okubayashi et al., 1996).

X-ray Luminescence and Photodynamic Activation

  • The synthesis of nanoparticle conjugates involving meso-tetra(4-carboxyphenyl)porphine has been reported. These conjugates show potential as efficient photodynamic agents that can be activated by x-rays, offering new avenues for deep cancer treatment (Liu et al., 2008).

Mechanism of Action

Target of Action

Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester (hereafter referred to by its full name) has been found to interact with several targets. One of the primary targets is DNA, specifically the methylation sites . It has been used in the development of DNA methylation sensors, which are an emerging branch in the discipline of sensors . Another significant target of this compound is CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2) .

Mode of Action

The interaction of this compound with its targets leads to several changes. It enters cancer cells through clathrin-mediated endocytosis . It binds strongly to CD320, competing with Cbl/TCN2 for CD320 binding . This suggests that CD320 is a novel receptor for this compound .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in DNA methylation, a key epigenetic mechanism essential for embryonic development, genomic imprinting, and X-chromosome inactivation . Understanding the degree of DNA methylation in a certain genomic DNA sequence is conducive to the early diagnosis and treatment of disease .

Pharmacokinetics

The pharmacokinetic properties of this compound are enhanced by its carboxyphenyl and methyl ester moieties . These moieties improve the compound’s solubility, paving the way for improved drug delivery and efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to enhance DNA methylation sensitivity . It can detect as low as one 5-methylcytosine (5mC) in the target sequence . In cancer cells, the knockdown of CD320 inhibits the uptake of this compound by up to 40% .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the compound’s interaction with graphene quantum dots (GDQs) results in stable conjugates due to the strong π–π stacking interaction between the GDQs and the porphyrins . This interaction boosts the charge separation and transfer, increases the specific surface area for providing more active sites, and narrows the band gap to enhance the visible light absorption .

Future Directions

The future directions for the use of Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester are primarily in the field of DNA methylation sensing . Its ability to enhance the sensitivity of these sensors could promote the next generation of epigenetics-based diagnostic technology .

Biochemical Analysis

Biochemical Properties

Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester has been used in the development of DNA methylation (DNAm) sensors . These sensors aim to determine the amount of 5-methylcytosine (5mC) in a continuous nucleotide sequence . This compound-based DNAm sensing interfaces on a light-addressable potentiometric sensor (LAPS) have been studied . The conformational and electronic properties of this compound molecules contribute to the enhanced DNAm sensitivity .

Cellular Effects

This compound enters cancer cells through clathrin-mediated endocytosis . It binds strongly to CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2), and competes with Cbl/TCN2 for CD320 binding . This suggests that CD320 is a novel receptor for this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2) . It competes with Cbl/TCN2 for CD320 binding, suggesting that CD320 is a novel receptor for this compound . This interaction influences the uptake of this compound by cancer cells .

Temporal Effects in Laboratory Settings

It has been used in the development of DNA methylation sensors, suggesting its stability and long-term effects on cellular function .

Transport and Distribution

This compound enters cancer cells through clathrin-mediated endocytosis . It binds strongly to CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2), suggesting a role for this receptor in the transport and distribution of this compound within cells .

Properties

IUPAC Name

methyl 4-[10,15,20-tris(4-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H38N4O8/c1-61-49(57)33-13-5-29(6-14-33)45-37-21-23-39(53-37)46(30-7-15-34(16-8-30)50(58)62-2)41-25-27-43(55-41)48(32-11-19-36(20-12-32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-9-17-35(18-10-31)51(59)63-3/h5-28,53,56H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCZKUSRWBBGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)OC)C8=CC=C(C=C8)C(=O)OC)C=C4)C9=CC=C(C=C9)C(=O)OC)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H38N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

846.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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